molecular formula C26H29N7O3 B2400625 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 920185-37-1

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2400625
CAS No.: 920185-37-1
M. Wt: 487.564
InChI Key: YUOVJDWBBSNVJN-UHFFFAOYSA-N
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Description

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H29N7O3 and its molecular weight is 487.564. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazole Derivatives : Novel 1,2,4-triazole derivatives have been synthesized, showcasing methodologies that could be applicable to the target compound. These methods involve reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007).

Biological Activities

  • Antimicrobial Activities : Some synthesized compounds, particularly those with triazole and pyrimidine frameworks, exhibit good to moderate activities against various microorganisms. This suggests a potential research avenue for the target compound in exploring antimicrobial properties (Bektaş et al., 2007).
  • Anticonvulsant Potential : Compounds with structural similarities to the target molecule have been investigated as anticonvulsant drug candidates, indicating a potential area of application in neurological research (Severina et al., 2021).

Pharmacological Applications

  • Imaging of Cerebral Receptors : The synthesis and preclinical evaluation of triazolo and pyrimidine derivatives for mapping cerebral receptors, such as adenosine A2A receptors with PET imaging, highlight the potential for the target compound in neurological diagnostics and research (Zhou et al., 2014).

Methodological Insights

  • HPLC Determination : The development and validation of HPLC methods for determining related substances in novel compounds offer valuable methodological insights. This is crucial for the quality control and pharmacological study of new drug candidates, including those within the triazolo[4,5-d]pyrimidin class (Severina et al., 2021).

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-4-35-21-11-7-20(8-12-21)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)19-5-9-22(10-6-19)36-18(2)3/h5-12,17-18H,4,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOVJDWBBSNVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC(C)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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